molecular formula C17H18F3N3OS B2884660 2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole CAS No. 1396626-85-9

2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B2884660
CAS No.: 1396626-85-9
M. Wt: 369.41
InChI Key: USWIUFCBBZPBHI-UHFFFAOYSA-N
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Description

2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole is a complex organic compound that features a cyclobutyl group, a trifluoromethyl-substituted benzo[d]thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.

    Cyclobutyl Group Addition: The cyclobutyl group can be introduced through a Grignard reaction or other organometallic coupling methods.

    Piperazine Coupling: The final step involves coupling the benzo[d]thiazole derivative with piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or tool compound.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-(4-methylphenyl)benzo[d]thiazole and 2-(4-chlorophenyl)benzo[d]thiazole.

    Piperazine Derivatives: Compounds like 1-(4-fluorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

2-(4-cyclobutanecarbonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclobutyl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c18-17(19,20)12-5-2-6-13-14(12)21-16(25-13)23-9-7-22(8-10-23)15(24)11-3-1-4-11/h2,5-6,11H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWIUFCBBZPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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